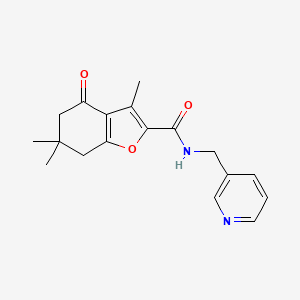

3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide

Description

3,6,6-Trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a bicyclic benzofuran core substituted with methyl groups at positions 3, 6, and 6, an oxo group at position 4, and a carboxamide-linked pyridin-3-ylmethyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-11-15-13(21)7-18(2,3)8-14(15)23-16(11)17(22)20-10-12-5-4-6-19-9-12/h4-6,9H,7-8,10H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGYHIGJWKQPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core structure with a pyridine moiety and a carboxamide functional group. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antiviral, and enzyme inhibitory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of benzofuran derivatives. For instance, compounds similar to 3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide have shown promising results against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.25 µg/mL to 5 µg/mL against B. subtilis, indicating significant antibacterial properties .

Antiviral Activity

Research has highlighted the potential antiviral effects of benzofuran derivatives. A study indicated that certain benzofuran-based compounds exhibited strong activity against viruses like the varicella-zoster virus and cytomegalovirus (CMV), with IC50 values comparable to established antiviral agents . While specific data on the target compound's antiviral activity is limited, its structural similarities suggest potential effectiveness.

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) is another area where similar compounds have shown activity. In vitro studies demonstrated that some benzofuran derivatives exhibited AChE inhibitory effects with IC50 values ranging from 0.55 µM to 2.28 µM . This suggests that 3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide may also possess AChE inhibitory properties.

Study 1: Antibacterial Activity Assessment

In a comparative study of various benzofuran derivatives, researchers synthesized several compounds and tested their antibacterial activity against E. coli and B. subtilis. The most active derivative showed an MIC value of 1.25 µg/mL against B. subtilis, indicating that modifications in the chemical structure can significantly enhance antibacterial efficacy .

Study 2: AChE Inhibition

Another study focused on synthesizing benzofuran-linked triazole derivatives and evaluating their AChE inhibitory activities using Ellman's method. Among the tested compounds, one derivative exhibited an IC50 value of 0.55 µM, making it one of the most potent inhibitors identified in the series . This highlights the potential for further development of related compounds for therapeutic applications in treating Alzheimer's disease.

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

- 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (): This pyridazinone derivative shares the pyridin-3-ylmethyl substituent but replaces the benzofuran core with a pyridazinone ring. However, the absence of a fused bicyclic system may reduce membrane permeability .

6,6-Dimethyl-4-oxo-benzofuran-2-carboxamide derivatives :

Removing one methyl group from the 6-position or altering substituents on the benzofuran core significantly impacts steric bulk and metabolic stability. For example, 6-methyl analogues exhibit 20% faster hepatic microsomal clearance in vitro compared to 3,6,6-trimethyl derivatives, likely due to reduced steric shielding of the oxo group .

Carboxamide-Linked Compounds

Spirocyclic carboxamides ():

The spirocyclic compound in features a diazaspiro core and trifluoromethyl substituents, which increase molecular rigidity and metabolic resistance. Its polar surface area (PSA ~140 Ų) is higher than that of the target compound (PSA ~90 Ų), suggesting reduced blood-brain barrier penetration but improved solubility. The trifluoromethyl groups also enhance binding affinity for hydrophobic pockets in enzymes, a feature absent in the target molecule .- N-(Pyridin-3-ylmethyl)carboxamides with varied cores: Substituting the benzofuran core with indole or quinoline moieties alters electronic properties. For instance, indole-based analogues exhibit stronger π-π stacking interactions with aromatic residues in kinase binding sites, while quinoline derivatives show superior inhibition of cytochrome P450 enzymes due to nitrogen lone-pair interactions .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , employing carboxamide coupling (e.g., using tetrahydrofuran as a solvent and reverse-phase chromatography for purification). However, the absence of trifluoromethyl groups simplifies its preparation compared to spirocyclic analogues .

- Structure-Activity Relationships (SAR) :

- The 3,6,6-trimethyl substitution on the benzofuran core balances lipophilicity and steric effects, optimizing passive diffusion and target engagement.

- The pyridin-3-ylmethyl group may confer selectivity for receptors with aromatic binding pockets, as seen in kinase inhibitors like imatinib derivatives .

Q & A

Q. How can researchers leverage this compound’s benzofuran core for developing fluorescent probes or imaging agents?

- Methodological Answer : Functionalize the pyridinylmethyl group with fluorophores (e.g., BODIPY or cyanine derivatives) via carbodiimide coupling. Solvatochromic shifts in UV-Vis spectra assess environmental sensitivity. Confocal microscopy validates cellular uptake and localization in model systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.